molecular formula C17H16N2OS3 B4105714 2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-thiophen-2-ylethanone

2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-thiophen-2-ylethanone

Cat. No.: B4105714
M. Wt: 360.5 g/mol
InChI Key: MFANTNDNIXQANS-UHFFFAOYSA-N
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Description

2-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone is a complex organic compound belonging to the class of thienopyrimidines These compounds are characterized by a thiophene ring fused to a pyrimidine ring, which is further substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of appropriate thiophene and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethyl acetate and catalysts such as lithium iodide or sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require an inert atmosphere .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

2-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes and receptors involved in cellular processes. For example, it may inhibit certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-thione
  • 4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine
  • 5,6,7,8-Tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

What sets 2-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS3/c1-10-18-16(22-9-12(20)14-7-4-8-21-14)15-11-5-2-3-6-13(11)23-17(15)19-10/h4,7-8H,2-3,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFANTNDNIXQANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-thiophen-2-ylethanone
Reactant of Route 2
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2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-thiophen-2-ylethanone
Reactant of Route 3
Reactant of Route 3
2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-thiophen-2-ylethanone
Reactant of Route 4
Reactant of Route 4
2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-thiophen-2-ylethanone
Reactant of Route 5
Reactant of Route 5
2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-thiophen-2-ylethanone
Reactant of Route 6
Reactant of Route 6
2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-thiophen-2-ylethanone

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